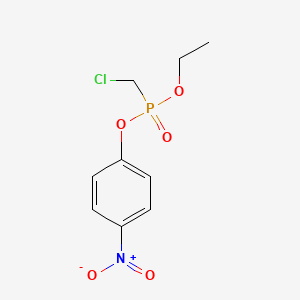
Ethyl 4-nitrophenyl (chloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C9H11ClNO5P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-nitrophenyl (chloromethyl)phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under both acidic and basic conditions to yield phosphonic acids.
Substitution: The chloromethyl group can be substituted by nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent.
Major Products Formed
Applications De Recherche Scientifique
Ethyl 4-nitrophenyl (chloromethyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl chloromethylphosphonate: Similar in structure but lacks the nitrophenyl group.
Ethyl dichloromethylphosphonate: Contains an additional chlorine atom, making it more reactive.
Ethyl 4-nitrophenyl phosphonate: Lacks the chloromethyl group, resulting in different reactivity.
Uniqueness
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of both the nitrophenyl and chloromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
71790-86-8 |
|---|---|
Formule moléculaire |
C9H11ClNO5P |
Poids moléculaire |
279.61 g/mol |
Nom IUPAC |
1-[chloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11ClNO5P/c1-2-15-17(14,7-10)16-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
Clé InChI |
VCLXXZPCUQQRDS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)

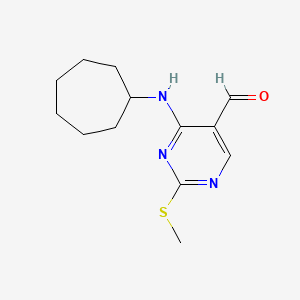
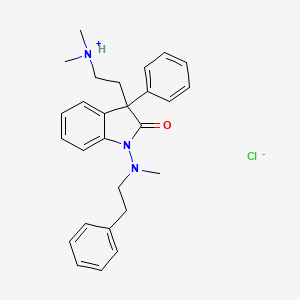
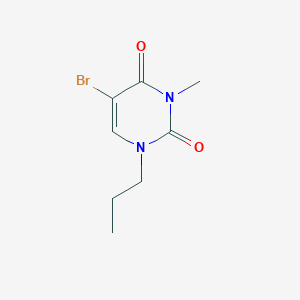

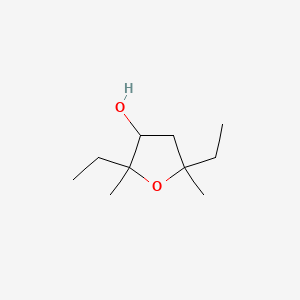
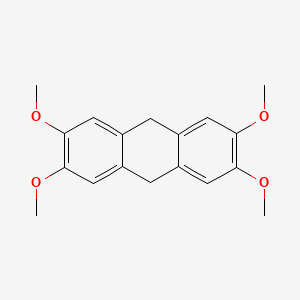

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

